5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
Description
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-10-8-6(5)3-9-7(4-12)11-8/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFXFEQBADAFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206570 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxaldehyde, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-05-4 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxaldehyde, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxaldehyde, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with 4,6-dichloropyrimidine-5-carbaldehyde, a reaction with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired compound . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for their potential as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
Anticancer Activity
Research indicates that this compound can inhibit specific kinases such as PAK4 (p21-activated kinase 4), which is implicated in tumor progression. Inhibition of PAK4 leads to cell cycle arrest and apoptosis in various cancer cell lines, including MV4-11 and MCF-7 cells. For instance, one study reported an IC50 value of 2.7 nM against PAK4, demonstrating its potent anticancer properties .
Antiviral Properties
Recent investigations have highlighted the antiviral activity of derivatives against the Zika virus (ZIKV). One derivative exhibited an EC50 value of 4.3 µM with a CC50 value of 58 µM, indicating significant antiviral activity with relatively low toxicity .
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For example:
| Compound | Position of Substituent | IC50 (nM) | Notes |
|---|---|---|---|
| 5n | N/A | 2.7 | Potent PAK4 inhibitor |
| 5o | N/A | 20.2 | Moderate activity |
| 5k | 3,4-di-Cl | Variable | Induces apoptosis in HepG2 cells |
These findings suggest that careful design of substituents can enhance desired biological effects while minimizing toxicity .
Zika Virus Inhibition
A study demonstrated that derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold showed promising antiviral activity against ZIKV, with notable reductions in viral titer at low concentrations .
PAK4 Inhibition
Research on PAK4 inhibitors derived from this compound revealed that certain derivatives could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. For example, compound 12 showed an IC50 value of 29 nM and inhibited phosphorylation of Mps1 both in vitro and in vivo .
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the induction of apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax, and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde and related compounds:
Key Findings from Comparative Analysis
Substituent Position and Reactivity :
- The target compound’s carbaldehyde at position 2 offers a reactive site for condensation reactions, distinguishing it from the 4-carbaldehyde isomer (C₈H₇N₃O), where the aldehyde’s position may reduce electrophilicity due to resonance effects .
- Chlorine at position 4 in C₉H₈ClN₃O introduces a strong electron-withdrawing effect, enhancing stability and reactivity in nucleophilic aromatic substitutions .
Biological Relevance: Compound 90 (a quinazolinone derivative incorporating 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino) demonstrates kinase inhibitory activity, suggesting that substituents on the pyrrolo-pyrimidine core modulate biological targeting . The methylthio group in 7-cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine may enhance hydrophobic interactions in enzyme binding pockets .
One-pot syntheses (e.g., using DIPEA and acetonitrile) are common for pyrrolo-pyrimidine derivatives, but aldehyde introduction may require specialized conditions .
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a fused pyrrole and pyrimidine ring structure with an aldehyde functional group. Its unique structural characteristics allow it to interact with various biological targets, making it a promising candidate for drug development.
The primary mechanism of action involves the compound's ability to act as an inhibitor of specific kinases. For instance, it has been shown to inhibit PAK4 (p21-activated kinase 4), which is implicated in tumor progression. The inhibition of PAK4 leads to cell cycle arrest and apoptosis in various cancer cell lines, including MV4-11 and MCF-7 cells .
Additionally, the compound can induce apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound derivatives against the Zika virus (ZIKV). One derivative demonstrated an EC50 value of 4.3 µM against ZIKV with a CC50 value of 58 µM, indicating significant antiviral activity with relatively low toxicity .
Anticancer Activity
The compound has been tested for its anticancer effects across various cell lines. A notable study reported that derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold exhibited IC50 values as low as 2.7 nM against PAK4 and showed potent antiproliferative effects in cancer cell lines .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:
| Compound | Position of Substituent | IC50 (nM) | Notes |
|---|---|---|---|
| 5n | N/A | 2.7 | Potent PAK4 inhibitor |
| 5o | N/A | 20.2 | Moderate activity |
| 5k | 3,4-di-Cl | Variable | Induces apoptosis in HepG2 cells |
These findings suggest that careful design of substituents can enhance the desired biological effects while minimizing toxicity.
Case Studies
- Zika Virus Inhibition : A study demonstrated that derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold showed promising antiviral activity against ZIKV, with one compound achieving a notable reduction in viral titer at low concentrations .
- PAK4 Inhibition : Research on PAK4 inhibitors derived from this compound revealed that certain derivatives could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells. For example, compound 12 showed an IC50 value of 29 nM and inhibited phosphorylation of Mps1 in vitro and in vivo .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde, and what intermediates are critical?
- Methodology : A common approach involves functionalizing pyrrolo[2,3-d]pyrimidine precursors. For example, methylation at the 7-position can be achieved using methyl iodide (MeI) in the presence of a strong base like cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP) at controlled temperatures (15–23°C) . Subsequent oxidation or formylation at the 2-position may require reagents like oxalyl chloride or DMF/POCl₃ systems. Multi-step protocols often include purification via filtration, slurrying in water, and drying .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry, particularly the methyl and carbaldehyde substituents. High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ES/MS) validates molecular weight . High-performance liquid chromatography (HPLC) monitors purity, especially when synthetic byproducts (e.g., brominated or chlorinated analogs) are present .
Advanced Research Questions
Q. How can the introduction of the carbaldehyde group be optimized to avoid side reactions?
- Methodology : The aldehyde group is prone to oxidation or nucleophilic attack. Protecting groups (e.g., acetals) may stabilize the aldehyde during synthesis. Reaction conditions such as low temperatures (0–5°C), anhydrous solvents, and inert atmospheres (N₂/Ar) minimize degradation. Catalytic systems like palladium on carbon (Pd/C) or cerium(IV) ammonium nitrate (CAN) can enhance selectivity .
Q. What purification challenges arise during synthesis, and how are they resolved?
- Methodology : The compound’s polar nature complicates crystallization. Slurrying in ice-water followed by filtration removes unreacted starting materials . Reverse-phase column chromatography (C18 silica) with gradient elution (water/acetonitrile) effectively separates impurities. For persistent contaminants, recrystallization in ethanol/water mixtures improves purity .
Q. How does the carbaldehyde group influence biological activity in kinase inhibition studies?
- Methodology : The aldehyde acts as a reactive handle for forming Schiff bases with lysine residues in kinase ATP-binding pockets. Structure-activity relationship (SAR) studies show that substituents at the 2-position modulate potency. For example, replacing the aldehyde with a methyl ester reduces binding affinity by 10-fold in JAK3 inhibition assays .
Q. How can contradictory biological data across studies be reconciled?
- Methodology : Variability often stems from differences in cell lines, assay conditions, or compound purity. Standardizing protocols (e.g., using PANC-1 or MIA PaCa-2 cells for cancer studies) and verifying compound identity via HRMS/NMR mitigate discrepancies. Cross-validation with kinase profiling panels (e.g., Eurofins KinaseScan) clarifies selectivity .
Q. What strategies ensure reproducibility in multi-step syntheses?
- Methodology : Detailed reaction logs (temperature, solvent batch, stirring rate) are essential. For example, deviations in MeI addition time (>30 min) in methylation steps reduce yields by 15–20% . Independent replication by a second researcher and third-party analytical verification (e.g., via COSY or HSQC NMR) enhance reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
